(E)-3-Pentylidenepiperidin-2-one
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Overview
Description
(E)-3-Pentylidenepiperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring with a pentylidene substituent at the 3-position and a ketone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Pentylidenepiperidin-2-one typically involves the condensation of piperidin-2-one with pentanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the pentylidene substituent at the 3-position of the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Pentylidenepiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-3-Pentylidenepiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-Pentylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: The parent compound without the pentylidene substituent.
3-Methylpiperidin-2-one: A similar compound with a methyl group instead of a pentylidene group.
3-Phenylpiperidin-2-one: A compound with a phenyl group at the 3-position.
Uniqueness
(E)-3-Pentylidenepiperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. The pentylidene group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(3E)-3-pentylidenepiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-6-9-7-5-8-11-10(9)12/h6H,2-5,7-8H2,1H3,(H,11,12)/b9-6+ |
InChI Key |
KCJQKNFQPMVKBL-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/1\CCCNC1=O |
Canonical SMILES |
CCCCC=C1CCCNC1=O |
Origin of Product |
United States |
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